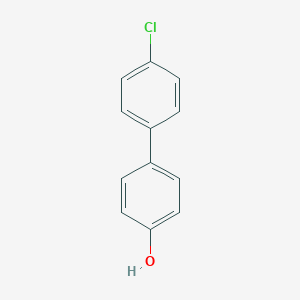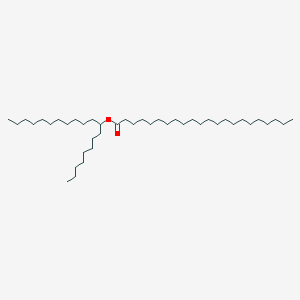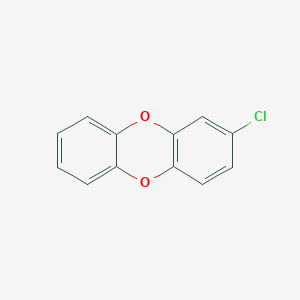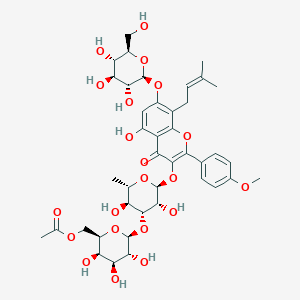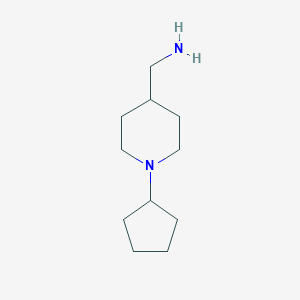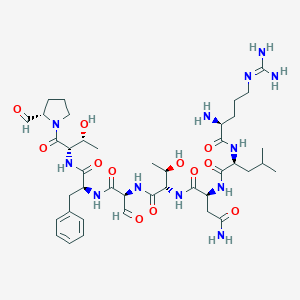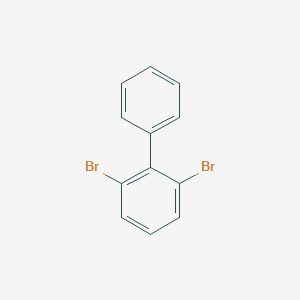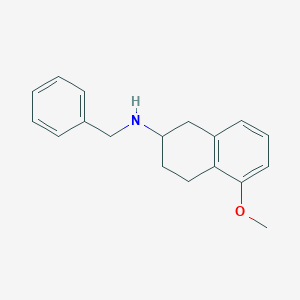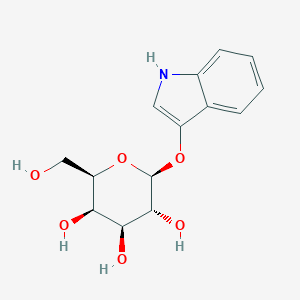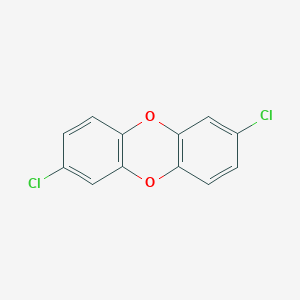
N-テトラデカン-D30
概要
説明
N-Tetradecane-D30, also known as deuterated tetradecane, is a deuterium-labeled version of n-tetradecane. This compound is characterized by the replacement of all hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for N-Tetradecane-D30 is C14D30, and it has a molecular weight of 228.57 g/mol . Deuterated compounds like N-Tetradecane-D30 are valuable in various scientific research applications due to their unique properties, particularly in nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
N-Tetradecane-D30 is widely used in scientific research due to its unique properties:
NMR Spectroscopy: As a deuterated compound, it is used as a solvent or internal standard in NMR spectroscopy to avoid interference from hydrogen signals.
Tracer Studies: It is employed in tracer studies to investigate reaction mechanisms and metabolic pathways.
Pharmacokinetics: Deuterated compounds like N-Tetradecane-D30 are used to study the pharmacokinetics and metabolic profiles of drugs, as deuterium can alter the rate of metabolic reactions.
Material Science: It is used in the study of material properties and interactions in various industrial applications.
作用機序
Target of Action
N-Tetradecane-D30 is a deuterium-labeled compound of N-Tetradecane . It is primarily used as a tracer in drug development processes . The primary targets of N-Tetradecane-D30 are the molecules that it is designed to trace in these processes.
Mode of Action
N-Tetradecane-D30 interacts with its targets by incorporating into drug molecules . The presence of deuterium (heavy hydrogen) in the compound allows it to be distinguished from non-deuterated molecules in nuclear magnetic resonance (NMR) spectra . This makes it a valuable tool for tracking and quantifying the behavior of the drug molecules it is incorporated into .
Pharmacokinetics
The pharmacokinetic properties of N-Tetradecane-D30, such as its absorption, distribution, metabolism, and excretion (ADME), would largely depend on the drug molecules it is incorporated into . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The result of N-Tetradecane-D30’s action is the generation of distinct signals in NMR spectra, which allows for the tracking and quantification of the drug molecules it is incorporated into . This can provide valuable information about the behavior of these drug molecules in the body.
Action Environment
The action, efficacy, and stability of N-Tetradecane-D30 can be influenced by various environmental factors. For instance, the NMR signals generated by N-Tetradecane-D30 can be affected by the magnetic field strength and temperature . Additionally, the compound should be stored away from light and moisture to maintain its stability .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of N-Tetradecane-D30 typically involves the deuteration of n-tetradecane. One common method is the catalytic exchange reaction, where n-tetradecane is reacted with deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions . This process ensures the complete replacement of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of N-Tetradecane-D30 follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to achieve high yields of the deuterated product. The purity of the final product is crucial, and it is typically purified using distillation or chromatography techniques to remove any residual hydrogen-containing impurities .
化学反応の分析
Types of Reactions: N-Tetradecane-D30 undergoes similar chemical reactions as its non-deuterated counterpart, n-tetradecane. These reactions include:
Oxidation: N-Tetradecane-D30 can be oxidized to form corresponding alcohols, aldehydes, and carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can convert N-Tetradecane-D30 into shorter-chain hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Shorter-chain hydrocarbons.
Substitution: Halogenated tetradecanes.
類似化合物との比較
N-Tetradecane-D30 can be compared with other deuterated alkanes such as:
N-Hexadecane-D34: Another deuterated alkane with a longer carbon chain.
N-Dodecane-D26: A shorter-chain deuterated alkane.
N-Octane-D18: A deuterated alkane with an even shorter carbon chain.
Uniqueness: N-Tetradecane-D30 is unique due to its specific chain length and the complete deuteration of all hydrogen atoms. This makes it particularly useful in studies requiring precise control over molecular interactions and dynamics .
特性
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-triacontadeuteriotetradecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3-14H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHCVCJVXZWKCC-XMMAUIQQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


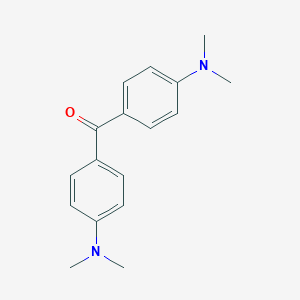
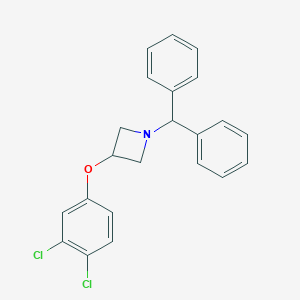
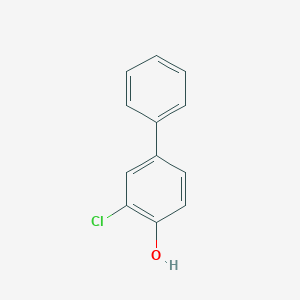
![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-Amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1-benzylimidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide](/img/structure/B167024.png)
